2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-17-1-3-18(4-2-17)27-14-19(25)23-13-15-7-11-24(12-8-15)20(26)16-5-9-22-10-6-16/h1-6,9-10,15H,7-8,11-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABIOEOGMQJFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Chlorophenol
4-Chlorophenol reacts with chloroacetic acid in alkaline conditions to form 2-(4-chlorophenoxy)acetic acid.
Reaction Conditions :
- Solvent : 10% NaOH (aqueous).
- Temperature : 80–100°C, 4–6 hours.
- Yield : 72–85%.
Mechanism :
$$
\text{4-Cl-C}6\text{H}4\text{OH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{4-Cl-C}6\text{H}4\text{OCH}2\text{COOH} + \text{NaCl} + \text{H}_2\text{O}
$$
Alternative Route via Chloroacetyl Chloride
4-Chlorophenol reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (2.2 eq) |
| Reaction Time | 2 hours |
| Yield | 88% |
Synthesis of Intermediate B: (1-Isonicotinoylpiperidin-4-yl)methanamine
Acylation of Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine is acylated with isonicotinoyl chloride. The latter is synthesized from isonicotinic acid and oxalyl chloride.
Step 1: Preparation of Isonicotinoyl Chloride
$$
\text{Isonicotinic Acid} + \text{Oxalyl Chloride} \xrightarrow{\text{DMF (cat.)}} \text{Isonicotinoyl Chloride} + \text{CO}_2 + \text{HCl}
$$
Step 2: Acylation Reaction
$$
\text{Piperidin-4-ylmethanamine} + \text{Isonicotinoyl Chloride} \xrightarrow{\text{Base}} \text{1-Isonicotinoylpiperidin-4-ylmethanamine}
$$
Amide Coupling to Form the Target Compound
Intermediate A (activated as an acid chloride or mixed anhydride) reacts with Intermediate B.
CDI-Mediated Coupling
Carbonyldiimidazole (CDI) activates 2-(4-chlorophenoxy)acetic acid in acetonitrile, followed by addition of Intermediate B.
Protocol :
HATU/EDCl-Based Coupling
Modern peptide coupling agents improve efficiency:
| Parameter | HATU | EDCl/HOBt |
|---|---|---|
| Solvent | DMF | DCM |
| Base | DIPEA (3 eq) | TEA (2.5 eq) |
| Reaction Time | 4 hours | 6 hours |
| Yield | 90% | 78% |
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.72 (s, 2H, pyridine-H), 7.35 (d, J = 8.8 Hz, 2H, Ar-H), 6.86 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (s, 2H, OCH$$2$$CO), 3.61 (t, J = 6.4 Hz, 2H, NCH$$_2$$), 2.81–2.75 (m, 1H, piperidine-H), 1.92–1.85 (m, 4H, piperidine-H).
- HRMS : m/z 428.1245 [M+H]$$^+$$ (calc. 428.1251).
Challenges and Optimization Strategies
Regioselectivity in Piperidine Acylation
Competing N- and O-acylation is mitigated by using bulky bases (e.g., DIPEA) and low temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenoxy group.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues Targeting ATF4
The patent WO2019008507A1 describes 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide, a close analogue of the target compound. Key comparisons include:
- Core Structure: Both compounds share the 4-chlorophenoxy-acetamide backbone.
- Substituent Variation: The ethynazetidin-3-yl group replaces the isonicotinoylpiperidinyl moiety in the analogue.
- Activity: While quantitative data for the target compound are unavailable, the ethynazetidine analogue demonstrates nanomolar IC₅₀ values in ATF4 inhibition assays, suggesting that piperidine/azetidine substitutions modulate potency.
Table 1: Structural and Functional Comparison of ATF4-Targeting Analogues
| Compound | Substituent on Piperidine/Azetidine | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Target compound | Isonicotinoyl | ATF4 | N/A | |
| Ethynazetidin-3-yl analogue | 2-(4-Chlorophenoxy)ethynazetidin | ATF4 | ~50–100 |
Acetamide Derivatives Targeting 17β-HSD3
highlights N-(2-(1-acetylpiperidin-4-ylamino)benzyl)-N-(2-(4-chlorophenoxy)phenyl)acetamide (Compound 29) and its analogues as potent 17β-HSD3 inhibitors (IC₅₀: 74–76 nM). Key distinctions from the target compound:
- Substituent Complexity: Compound 29 features a benzylamine linker and dual acetamide groups, contrasting with the single isonicotinoylpiperidine in the target compound.
- Selectivity : These derivatives exhibit >100-fold selectivity over 17β-HSD2, underscoring how structural modifications (e.g., benzylamine vs. piperidine) influence isoform specificity .
Table 2: 17β-HSD3 Inhibitors vs. Target Compound
| Compound | Key Structural Features | Target | IC₅₀ (nM) | Selectivity (vs. 17β-HSD2) |
|---|---|---|---|---|
| Target compound | Isonicotinoylpiperidine | ATF4 | N/A | N/A |
| Compound 29 (17β-HSD3 inhibitor) | Benzylamine, dual acetamide | 17β-HSD3 | 76 | >100-fold |
Thiazolinone and Indole-Based Acetamides
and describe acetamides with heterocyclic substituents:
- Indole Derivative (III-27) : Features a 2-chloroindol-3-yl group and nitrobenzyl substituent. Despite structural dissimilarity, its synthesis yield (45%) and melting point (215–216°C) provide insights into acetamide derivative stability and crystallinity .
- Thiazolinone Derivative (Compound 6): Incorporates a benzothiazolyl-thiazolidinone moiety. Tested against HeLa cells, it showed comparable efficacy to cisplatin in MTT assays, highlighting the role of sulfur-containing heterocycles in anticancer activity .
Table 3: Heterocyclic Acetamide Derivatives
ADAMTS-4 Inhibitors with Acetamide Scaffolds
reports a crystal structure of 2-(4-chlorophenoxy)-N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}acetamide bound to ADAMTS-4. Unlike the target compound, this derivative uses a methyl-dioxoimidazolidinyl group to coordinate the catalytic zinc ion, achieving sub-micromolar inhibition. This emphasizes how substituent polarity and metal-coordinating groups dictate target engagement .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and toxicological profiles, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 304.79 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide
This compound features a chlorophenoxy group and a piperidine moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of research include:
- Antimicrobial Activity : Studies have shown that chlorophenoxy compounds exhibit antimicrobial properties. The presence of the piperidine ring may enhance the interaction with bacterial membranes, leading to increased efficacy against various pathogens.
- Anticancer Potential : Research indicates that derivatives of chlorophenoxyacetic acids can inhibit cancer cell proliferation. The compound's ability to modulate signaling pathways related to cell growth and apoptosis has been a focal point in studies examining its anticancer properties.
- Neuropharmacological Effects : Given the piperidine structure, there is interest in its effects on neurotransmitter systems, particularly in relation to acetylcholine receptors. This could suggest potential applications in treating neurological disorders.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, impacting cell survival and proliferation.
- Interaction with Receptors : The compound could act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related compounds found that chlorophenoxy derivatives demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating the potential for clinical application.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Studies
In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis and inhibits cell cycle progression. The IC values were calculated, demonstrating its potency:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.
Toxicological Profile
Toxicity assessments are crucial for understanding the safety profile of any new pharmacological agent. Preliminary studies indicate that while there are some adverse effects at high doses, the compound exhibits a favorable safety margin at therapeutic doses.
Q & A
Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Substitution reactions under alkaline conditions to introduce the chlorophenoxy group (e.g., using 4-chlorophenol derivatives).
- Step 2: Coupling the piperidinyl intermediate with isonicotinoyl chloride via nucleophilic acyl substitution.
- Step 3: Purification via column chromatography or recrystallization to isolate the final product.
Optimization strategies include adjusting reaction temperature (e.g., 60–80°C for substitution reactions), solvent choice (polar aprotic solvents like DMF), and catalyst use (e.g., DMAP for acylation). Purity can be validated using HPLC with a C18 column and gradient elution .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer: Key spectroscopic validation steps:
- NMR (¹H/¹³C): Confirm the chlorophenoxy group (δ 6.8–7.3 ppm aromatic protons), piperidinyl protons (δ 1.5–3.0 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C).
- IR: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., calculated for C₂₁H₂₁ClN₂O₃: 408.12 g/mol).
Compare experimental data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes.
- Cellular Viability: MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) at concentrations 1–100 µM.
- Binding Affinity: Surface Plasmon Resonance (SPR) to measure KD values against targets like GPCRs or ion channels.
Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the piperidinyl-isonicotinoyl moiety for enhanced target engagement?
- Methodological Answer: SAR strategies include:
- Systematic Substituent Variation: Replace the isonicotinoyl group with pyrazine or quinoline analogs to probe π-π stacking interactions.
- Stereochemical Modifications: Synthesize enantiomers of the piperidinyl group to assess chiral center impacts on binding.
- Computational Docking: Use Schrödinger Maestro or AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or 5-HT receptors).
Validate hypotheses with IC₅₀ determinations and X-ray crystallography of ligand-target complexes .
Q. What strategies are effective in resolving contradictions between in vitro binding affinity data and cellular activity?
- Methodological Answer: Discrepancies may arise due to:
- Membrane Permeability: Assess logP values (e.g., via shake-flask method) and use PAMPA assays to predict passive diffusion.
- Metabolic Stability: Conduct microsomal incubation studies (human liver microsomes + NADPH) to identify rapid degradation.
- Off-Target Effects: Employ proteome-wide profiling (e.g., CETSA or thermal shift assays) to detect unintended interactions.
Address contradictions by modifying lipophilicity (e.g., adding polar groups) or using prodrug strategies .
Q. How can researchers design in vivo pharmacokinetic studies to evaluate bioavailability and tissue distribution?
- Methodological Answer: Key steps for preclinical PK studies:
- Animal Models: Administer the compound intravenously (IV) and orally (PO) in Sprague-Dawley rats (n=6/group) at 10 mg/kg.
- Bioanalysis: Use LC-MS/MS to quantify plasma/tissue concentrations. Monitor metabolites via Q-TOF mass spectrometry.
- Parameters Calculated: AUC, Cmax, t₁/₂, and volume of distribution (Vd).
Correlate PK data with pharmacodynamic outcomes (e.g., tumor growth inhibition in xenograft models) .
Q. What computational methods are recommended for predicting off-target interactions and toxicity risks?
- Methodological Answer: Utilize:
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER to study ligand-protein stability over 100 ns trajectories.
- Toxicity Prediction: SwissADME or ProTox-II for hepatotoxicity, mutagenicity, and hERG channel inhibition alerts.
- Off-Target Screening: Similarity ensemble approach (SEA) or Pharmit server to identify potential targets.
Validate predictions with orthogonal assays (e.g., hERG patch-clamp for cardiac toxicity) .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data across different cell lines?
- Methodological Answer: Investigate variables such as:
- Cell Line-Specific Expression: Use qPCR or Western blot to quantify target protein levels (e.g., Bcl-2 in resistant vs. sensitive lines).
- Microenvironment Factors: Test under hypoxic (1% O₂) vs. normoxic conditions to mimic in vivo heterogeneity.
- Assay Interference: Rule out false positives by measuring compound autofluorescence (e.g., in MTT assays) or using label-free methods (e.g., impedance-based systems) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
